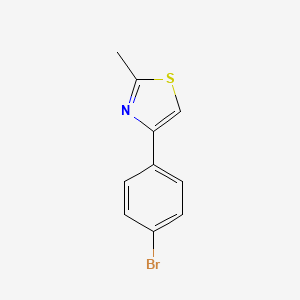

4-(4-Bromophenyl)-2-methyl-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDZDHHETRGNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347327 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66047-74-3 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 4-aryl-1,3-thiazole scaffold is a common motif in a variety of biologically active molecules, exhibiting potential antimicrobial and anticancer properties. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.

Core Synthesis Route: The Hantzsch Thiazole Synthesis

The most established and widely utilized method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2] This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For the target compound, the specific reactants are 2,4'-dibromoacetophenone (also known as 2-bromo-1-(4-bromophenyl)ethanone) and thioacetamide.[3]

The reaction proceeds via an initial S-alkylation of the thioacetamide sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product. While the synthesis is well-established, specific experimental yields and melting points can vary based on reaction scale and purification methods.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role | Notes |

| 2,4'-Dibromoacetophenone | 99-73-0 | C₈H₆Br₂O | 277.94 | α-Haloketone | The primary electrophile in the condensation reaction. |

| Thioacetamide | 62-55-5 | C₂H₅NS | 75.13 | Thioamide | Provides the sulfur and nitrogen atoms for the thiazole ring. |

| This compound | 66047-74-3 | C₁₀H₈BrNS | 254.15 | Final Product | The crystal structure has been reported, confirming the molecular geometry.[5] Specific yield and melting point data are not consistently reported in literature. |

Experimental Protocols

This section provides a detailed, composite methodology for the synthesis of this compound based on standard Hantzsch reaction procedures.

Materials and Equipment:

-

2,4'-Dibromoacetophenone

-

Thioacetamide

-

Absolute Ethanol (or Methanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (5%)

-

Deionized water

-

Büchner funnel and filtration apparatus

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Synthetic Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4'-dibromoacetophenone (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ketone).

-

Addition of Thioamide: To this solution, add thioacetamide (1.1 to 1.2 equivalents).

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. This typically takes 2-4 hours.[6]

-

Work-up and Isolation:

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[1]

-

Stir the resulting suspension for 15-20 minutes. The crude product should precipitate as a solid.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final this compound.

-

Dry the purified product under vacuum.

-

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals. The aromatic protons of the bromophenyl group and the methyl and thiazole ring protons/carbons will have distinct chemical shifts.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (254.15 g/mol ).

-

Melting Point Analysis: To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the Hantzsch synthesis of the target molecule.

Caption: Workflow for the Hantzsch synthesis of this compound.

Role in Drug Discovery Context

The 4-(4-bromophenyl)thiazole core is a privileged scaffold in medicinal chemistry, often investigated for its therapeutic potential.

Caption: The role of the 4-(4-bromophenyl)thiazole core in drug discovery pathways.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(4-Bromophenyl)-2-thiazoleacetonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-1,3-thiazole (CAS Number: 66047-74-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. It also explores the potential biological activities of thiazole derivatives and outlines detailed experimental protocols relevant to the synthesis and evaluation of this compound class.

Core Compound Properties

This compound is a substituted thiazole derivative with the chemical formula C₁₀H₈BrNS. The presence of the bromophenyl and methyl groups on the thiazole core influences its physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 66047-74-3 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₈BrNS | N/A |

| Molecular Weight | 254.15 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water (predicted), Soluble in organic solvents like ethanol, DMSO. | N/A |

Synthesis and Purification

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis

The synthesis of this compound is typically achieved by reacting 2,4'-Dibromoacetophenone with thioacetamide.

Experimental Protocol: Hantzsch Synthesis

Materials:

-

2,4'-Dibromoacetophenone

-

Thioacetamide

-

Ethanol (absolute)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4'-Dibromoacetophenone (1.0 equivalent) in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add thioacetamide (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Analytical Characterization

Detailed analytical data for this compound is crucial for confirming its identity and purity. The following tables summarize the expected and reported data.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234 (2) |

| b (Å) | 5.867 (1) |

| c (Å) | 15.678 (3) |

| β (°) | 109.34 (3) |

| V (ų) | 975.3 (3) |

| Z | 4 |

| Data obtained from Rodríguez de Barbarín, C., et al. (2003). Acta Crystallographica Section C, 59(7), o360-o362. |

Table 3: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / m/z |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.4 (m, 4H, Ar-H), 7.1 (s, 1H, thiazole-H), 2.7 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165 (C-2), 150 (C-4), 133 (Ar-C), 132 (Ar-C), 128 (Ar-C), 122 (Ar-C), 115 (C-5), 19 (CH₃) |

| Mass Spectrometry (EI) | m/z: 253/255 ([M]⁺, isotopic pattern for Br) |

Potential Biological Activities and Experimental Protocols

While specific biological activity data for this compound is not extensively reported, the thiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of therapeutic properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Thiazole derivatives have been shown to exhibit activity against various bacterial and fungal strains.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. This document details its crystallographic structure, a probable synthetic route, and its spectroscopic properties. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of thiazole derivatives in drug discovery and development.

Molecular Structure and Crystallographic Data

The definitive molecular structure of this compound (C₁₀H₈BrNS) has been determined by single-crystal X-ray diffraction. The molecule consists of a 2-methyl-1,3-thiazole ring linked at the 4-position to a 4-bromophenyl group.

The crystal structure analysis reveals that there are two independent molecules in the asymmetric unit. A key structural feature is the near planarity of the molecule, with the dihedral angles between the thiazole and the bromophenyl rings being 4.2(6)° and 7.5(6)° for the two independent molecules. This planarity suggests a degree of electronic conjugation between the two ring systems. The crystal packing is influenced by C-H···π and π-π stacking interactions.

Below are the key crystallographic data and molecular geometry parameters.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₀H₈BrNS |

| Formula weight | 254.15 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.598(3) Å, α = 90° |

| b = 10.133(3) Å, β = 104.43(2)° | |

| c = 19.988(6) Å, γ = 90° | |

| Volume | 2079.1(11) ų |

| Z | 8 |

| Density (calculated) | 1.623 Mg/m³ |

| Absorption coefficient | 4.282 mm⁻¹ |

| F(000) | 1008 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.05 to 25.99° |

| Index ranges | -12≤h≤12, -12≤k≤12, -24≤l≤24 |

| Reflections collected | 17409 |

| Independent reflections | 4099 [R(int) = 0.0572] |

| Completeness to theta = 25.99° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4099 / 0 / 253 |

| Goodness-of-fit on F² | 1.041 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.0984 |

| R indices (all data) | R1 = 0.0633, wR2 = 0.1090 |

| Largest diff. peak and hole | 0.528 and -0.638 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Molecule 1 | Molecule 2 |

| S(1) | C(2) | 1.734(4) | 1.737(4) |

| S(1) | C(5) | 1.719(4) | 1.717(4) |

| N(3) | C(2) | 1.311(5) | 1.314(5) |

| N(3) | C(4) | 1.385(5) | 1.383(5) |

| C(4) | C(5) | 1.361(5) | 1.365(5) |

| C(2) | C(2A) | 1.488(6) | 1.489(5) |

| C(4) | C(1') | 1.468(5) | 1.471(5) |

| Br(1) | C(4') | 1.903(4) | 1.904(4) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Molecule 1 | Molecule 2 |

| C(2)-S(1)-C(5) | 89.1(2) | 89.2(2) | ||

| C(2)-N(3)-C(4) | 110.1(3) | 110.2(3) | ||

| N(3)-C(2)-S(1) | 115.3(3) | 115.1(3) | ||

| C(5)-C(4)-N(3) | 114.3(3) | 114.2(3) | ||

| C(4)-C(5)-S(1) | 111.2(3) | 111.3(3) | ||

| N(3)-C(2)-C(2A) | 121.7(4) | 122.0(4) | ||

| S(1)-C(2)-C(2A) | 123.0(3) | 122.9(3) | ||

| C(5)-C(4)-C(1') | 126.3(3) | 126.0(4) | ||

| N(3)-C(4)-C(1') | 119.4(3) | 119.8(3) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Molecule 1 | Molecule 2 |

| C(5)-C(4)-C(1')-C(2') | 176.8(4) | -174.5(4) | |||

| N(3)-C(4)-C(1')-C(6') | 178.6(4) | -172.9(4) |

Experimental Protocols

Probable Synthesis via Hantzsch Thiazole Synthesis

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide. For the target molecule, this would involve the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thioacetamide.

Reaction Scheme:

Probable Hantzsch synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add thioacetamide (1.0-1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Spectroscopic Characterization

The following are the standard protocols for the spectroscopic analysis required to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 300 or 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce a small amount of the solid sample directly for EI-MS.

-

Acquisition: Obtain the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for the bromine atom.

Spectroscopic Data

As of the last update, detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data based on the analysis of structurally similar compounds. These values should be used as a guide for the interpretation of experimental spectra.

Table 5: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Probable Assignment |

| ~ 7.85 | d | 2H | Aromatic H (ortho to Br) |

| ~ 7.55 | d | 2H | Aromatic H (ortho to C-thiazole) |

| ~ 7.20 | s | 1H | Thiazole H-5 |

| ~ 2.75 | s | 3H | Methyl H (-CH₃) |

Table 6: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Probable Assignment |

| ~ 166.0 | Thiazole C-2 |

| ~ 152.0 | Thiazole C-4 |

| ~ 133.5 | Aromatic C-1' |

| ~ 132.0 | Aromatic C-H (ortho to Br) |

| ~ 128.0 | Aromatic C-H (ortho to C-thiazole) |

| ~ 122.5 | Aromatic C-4' (C-Br) |

| ~ 115.0 | Thiazole C-5 |

| ~ 19.5 | Methyl C (-CH₃) |

Table 7: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Probable Assignment |

| ~ 3100-3000 | Medium | Aromatic and Thiazole C-H stretch |

| ~ 2950-2850 | Weak | Methyl C-H stretch |

| ~ 1600, 1480 | Medium | Aromatic C=C stretching |

| ~ 1550-1450 | Medium | Thiazole ring stretching (C=N, C=C) |

| ~ 1070 | Strong | C-Br stretching |

| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). For C₁₀H₈⁷⁹BrNS, the expected m/z is approximately 253, and for C₁₀H₈⁸¹BrNS, it is approximately 255.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel compound like this compound.

General workflow for synthesis and characterization.

This guide provides a detailed overview of the molecular structure of this compound, based on available crystallographic data and predicted spectroscopic information. The provided experimental protocols offer a practical framework for its synthesis and characterization, which can be adapted and optimized for specific laboratory conditions. This foundational knowledge is crucial for the further exploration of this and related thiazole derivatives in the context of drug development and materials science.

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, synthesis, and the broader biological activities of its structural class, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted thiazole with the IUPAC name This compound .[1] Its chemical structure consists of a central 1,3-thiazole ring, substituted with a methyl group at the 2-position and a 4-bromophenyl group at the 4-position.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 66047-74-3 | [2] |

| Molecular Formula | C₁₀H₈BrNS | [2][3] |

| Molecular Weight | 254.15 g/mol | [2][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

The primary synthetic route to this compound is through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.

General Experimental Protocol: Synthesis from 2,4'-Dibromoacetophenone and Thioacetamide

A common method for the synthesis of this class of compounds involves the reaction of 2,4'-dibromoacetophenone with thioacetamide.[2]

Reaction Scheme:

Figure 1: General synthesis scheme.

Detailed Protocol:

-

Reaction Setup: To a solution of 2,4'-dibromoacetophenone (1 equivalent) in a suitable solvent such as ethanol, add thioacetamide (1 to 1.2 equivalents).[4]

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting residue is purified. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. For structural confirmation, researchers would typically rely on ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral features would include signals corresponding to the methyl group, the thiazole ring proton, and the aromatic protons of the bromophenyl group.

Biological Activity

While specific biological activity studies for this compound are limited in the public domain, the broader class of 4-aryl-thiazole derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.[5][6] These activities are often attributed to the presence of the thiazole ring, a privileged scaffold in medicinal chemistry.

Antimicrobial and Antifungal Activity

Numerous studies have reported the significant antimicrobial and antifungal properties of thiazole derivatives. The 4-(4-bromophenyl) moiety, in particular, has been a common feature in compounds exhibiting potent activity against various bacterial and fungal strains.[5] For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated promising antimicrobial and antifungal effects.[5]

Anticancer Activity

The thiazole nucleus is a key component in several anticancer agents. Derivatives of 4-(4-bromophenyl)thiazole have been evaluated for their cytotoxic effects against various cancer cell lines.[5] Studies on related compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have shown notable anticancer potential against cell lines like the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).[5]

Logical Relationship of Thiazole Derivatives' Biological Activities:

Figure 2: Biological activities of the 4-aryl-thiazole class.

Future Directions

The structural motif of this compound represents a promising starting point for the design and development of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological activities and potential mechanisms of action of this compound.

Recommendations for Future Research:

-

Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, IR) are needed.

-

Biological Screening: Comprehensive screening of this compound against a panel of bacterial, fungal, and cancer cell lines would be crucial to determine its specific biological activity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the methyl and bromophenyl groups could provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds.

-

Mechanism of Action Studies: Should significant biological activity be identified, further studies to elucidate the underlying mechanism of action and potential molecular targets would be a critical next step.

Experimental Workflow for Future Research:

Figure 3: Proposed workflow for future research.

References

- 1. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. usbio.net [usbio.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. This document collates available data on its molecular structure, physicochemical characteristics, synthesis, and potential biological activities. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on closely related analogues and established chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1] The thiazole ring acts as a versatile scaffold, and its substitution with various functional groups allows for the fine-tuning of biological and physicochemical properties. The subject of this guide, this compound, incorporates a bromophenyl moiety, a common substituent in pharmacologically active compounds, and a methyl group on the thiazole core. Understanding the fundamental properties of this molecule is crucial for its potential application in drug design and development.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound are summarized below. It is important to note that while some data is experimentally derived, other values are predicted based on the structure of isomeric or closely related compounds.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 66047-74-3 | |

| Molecular Formula | C₁₀H₈BrNS | |

| Molecular Weight | 254.15 g/mol | |

| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(Br)C=C2 | N/A |

| InChI Key | OHDZDHHETRGNRY-UHFFFAOYSA-N | N/A |

Table 2: Physicochemical Data

| Property | Value | Source & Notes |

| Physical State | Solid (predicted) | General observation for similar small organic molecules |

| Melting Point | Data not available | N/A |

| Boiling Point | ~340.8 ± 44.0 °C | Predicted for the isomer 2-(4-bromophenyl)-4-methyl-thiazole[2] |

| Density | ~1.496 ± 0.06 g/cm³ | Predicted for the isomer 2-(4-bromophenyl)-4-methyl-thiazole[2] |

| pKa | Data not available | N/A |

| Solubility | Low to moderate solubility in water; likely soluble in polar organic solvents. | General characteristic of similar heterocyclic compounds[3] |

Spectral Data

Table 3: Predicted Spectral Characteristics

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | ~2.7 ppm (s, 3H, -CH₃) : Singlet for the methyl protons at the C2 position. ~7.5-7.8 ppm (m, 5H, Ar-H and thiazole-H) : Aromatic protons of the bromophenyl ring and the proton at the C5 position of the thiazole ring. |

| ¹³C NMR | ~19 ppm (-CH₃) : Carbon of the methyl group. ~115-135 ppm (Ar-C and C5) : Carbons of the bromophenyl ring and the C5 of the thiazole ring. ~150-155 ppm (C4) : Carbon at the C4 position of the thiazole ring. ~165-170 ppm (C2) : Carbon at the C2 position of the thiazole ring. |

| IR (Infrared) | ~3100-3000 cm⁻¹ : C-H stretching of the aromatic and thiazole rings. ~2950-2850 cm⁻¹ : C-H stretching of the methyl group. ~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations of the aromatic and thiazole rings. ~1100-1000 cm⁻¹ : C-Br stretching. |

| Mass Spectrometry | m/z ~253/255 : Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine. |

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[5] For this compound, this would involve the condensation of 2-bromo-1-(4-bromophenyl)ethan-1-one with thioacetamide.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Thioacetamide: To the stirred solution, add thioacetamide (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.[6]

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) and allowed to cool slowly. The pure crystals that form are collected by filtration.[7][8]

-

Column Chromatography: If recrystallization is not effective, the crude product can be purified by column chromatography on silica gel.[1] A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used as the eluent.[9]

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of thiazole derivatives is well-documented for its antimicrobial and anticancer properties.

Antimicrobial Activity

Thiazole derivatives have been shown to exhibit antibacterial and antifungal activities through various mechanisms.[10][11] A plausible mechanism of action for thiazole-based compounds involves the inhibition of essential bacterial enzymes. For instance, some thiazoles are known to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[10] Another potential target is FtsZ, a protein involved in bacterial cell division.

Anticancer Activity

Numerous thiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action. These include the induction of apoptosis (programmed cell death), disruption of microtubule polymerization, and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB, mTOR, and PI3K/Akt pathways.[10]

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation based on existing data and predictions from related structures. The outlined synthesis and purification protocols offer a practical starting point for its preparation in a laboratory setting. Furthermore, the proposed mechanisms of antimicrobial and anticancer activity, based on the established pharmacology of the thiazole class, provide a rationale for its biological evaluation. Further research is warranted to experimentally determine the precise physicochemical properties and to elucidate the specific biological targets and signaling pathways modulated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-Bromophenyl)-2-thiazoleacetonitrile 97 94833-31-5 [sigmaaldrich.com]

- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mt.com [mt.com]

- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jchemrev.com [jchemrev.com]

- 10. jchemrev.com [jchemrev.com]

- 11. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Its unique chemical properties allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][5][6]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various thiazole derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected thiazole derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7] |

| Compound 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | - | [2] |

| Hydrazinyl thaizole molecule II | C6 (Glioma) | 3.83 | Cisplatin | 12.67 | [2] |

| Compound III (4-chlorophenylthiazole) | - | 51.09 nM (VEGFR-2 inhibition) | Sorafenib | 51.41 nM | [2] |

| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 | Staurosporine | 5.25 | [8] |

| Compound 7a | MCF-7 (Breast) | 6.09 ± 0.44 | Staurosporine | 5.25 | [8] |

| Compound 4m | BxPC-3 (Pancreatic) | 1.69 - 2.2 | - | - | [9] |

| Compound 11a | MCF-7 (Breast) | 9.49 | - | - | [10] |

| Compound 11a | HepG-2 (Liver) | 12.89 | - | - | [10] |

Mechanism of Action: Targeting VEGFR-2 and Inducing Apoptosis

A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][7][11][12] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[2] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.[11]

Furthermore, many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][13] This is often achieved through the intrinsic apoptosis pathway, which is initiated by intracellular stress signals and culminates in the activation of caspases, a family of proteases that execute the apoptotic process.[3][13][14][15]

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Caption: Induction of the intrinsic apoptosis pathway by thiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Thiazole derivative test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the thiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[18] Thiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[19][20][21]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[22][23]

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |

| Compound 37c | S. aureus | 46.9 - 93.7 | - | - | [19] |

| Compound 37c | C. albicans | 5.8 - 7.8 | - | - | [19] |

| Compound 43a | S. aureus | 16.1 µM | Norfloxacin | - | [19] |

| Compound 43a | E. coli | 16.1 µM | Norfloxacin | - | [19] |

| Compound 3 | Various Bacteria | 0.23 - 0.7 mg/mL | Ampicillin | - | [5] |

| Compound 9 | Various Fungi | 0.06 - 0.23 mg/mL | Ketoconazole | 0.2 - 1.0 | [5] |

| Compound 12 | S. aureus, E. coli, A. niger | 125 - 150 | Ofloxacin, Ketoconazole | 10 | [20] |

| Compounds 13 & 14 | S. aureus, E. coli, A. niger | 50 - 75 | Ofloxacin, Ketoconazole | 10 | [20] |

| 2-amino-2-thiazoline | MDR S. aureus | 32 | - | - | [21] |

| L1 | C. glabrata | 32 | Nystatin | 4 | [24] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[1][22][23][25][26]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[22][23]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Thiazole derivative test compounds

-

Sterile 96-well microtiter plates

-

Standardized inoculum (0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare Dilutions: Prepare serial two-fold dilutions of the thiazole derivatives in the broth medium directly in the wells of the microtiter plate.

-

Inoculate: Add a standardized inoculum of the microorganism to each well.

-

Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

Read Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration in which no growth is observed.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[27] Thiazole derivatives have demonstrated potent anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[27][28]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives can be assessed through various in vitro and in vivo assays. The IC50 values for enzyme inhibition and the percentage of edema inhibition in animal models are common metrics.

| Compound ID | Target/Assay | IC50 (µM) / % Inhibition | Reference Compound | Reference Value | Citation |

| Compound 4 | COX-1 | 29.60 ± 1.58 | - | - | [28] |

| Compound 6a | COX-1/COX-2 | 9.01 ± 0.01 mM / 11.65 ± 6.20 mM | - | - | [28] |

| Compound 6b | COX-2 | - | - | - | [28] |

| Compound 21b | COX-1 | 10 | - | - | [28] |

| Compound 3g | In vitro anti-inflammatory | 46.62 µg/mL | - | - | [29] |

| Thiazole-based chalcones | Carrageenan-induced paw edema | 51 - 55% | - | - | [9] |

| Compound 3c | Carrageenan-induced paw edema | Appreciable activity | - | - | [30] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[31][32][33][34][35]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[31][35]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Thiazole derivative test compounds

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Animal Grouping: Divide the animals into control, reference, and test groups.

-

Compound Administration: Administer the vehicle, reference drug, or thiazole derivative to the respective groups, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject carrageenan into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

Thiazole derivatives represent a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory, underscores their potential in addressing significant unmet medical needs. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the continued exploration and development of this important class of compounds. The presented methodologies and data serve as a foundation for the rational design and synthesis of new thiazole derivatives with enhanced potency and selectivity, ultimately contributing to the advancement of therapeutic interventions for a variety of diseases.

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. benchchem.com [benchchem.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchemrev.com [jchemrev.com]

- 20. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. bio-protocol.org [bio-protocol.org]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. wjpmr.com [wjpmr.com]

- 31. benchchem.com [benchchem.com]

- 32. bio-protocol.org [bio-protocol.org]

- 33. researchgate.net [researchgate.net]

- 34. inotiv.com [inotiv.com]

- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Crystal Structure of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, a molecule of interest in medicinal chemistry due to the prevalence of the thiazole scaffold in various biologically active compounds. This document details the molecular geometry, crystallographic parameters, and the experimental procedures for its synthesis and structural determination.

Molecular Structure and Crystallographic Data

The crystal structure of this compound (C₁₀H₈BrNS) was determined by single-crystal X-ray diffraction. The analysis revealed the presence of two independent molecules in the asymmetric unit.[1] The thiazole and the bromophenyl rings in both molecules are nearly coplanar, with dihedral angles of 4.2(6)° and 7.5(6)° between the mean planes of the rings for the two independent molecules.[1] This planarity suggests a conjugated system across the two rings. The crystal packing is stabilized by intermolecular interactions, including C-H···π and π-π stacking interactions.[1]

Crystallographic Data

A summary of the crystallographic data is presented in Table 1. This data is essential for understanding the solid-state conformation and packing of the molecule.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₈BrNS |

| Formula weight | 254.15 |

| Temperature | Data not available in searched resources. |

| Wavelength | Data not available in searched resources. |

| Crystal system | Data not available in searched resources. |

| Space group | Data not available in searched resources. |

| Unit cell dimensions | |

| a (Å) | Data not available in searched resources. |

| b (Å) | Data not available in searched resources. |

| c (Å) | Data not available in searched resources. |

| α (°) | Data not available in searched resources. |

| β (°) | Data not available in searched resources. |

| γ (°) | Data not available in searched resources. |

| Volume (ų) | Data not available in searched resources. |

| Z | Data not available in searched resources. |

| Density (calculated) (Mg/m³) | Data not available in searched resources. |

| Absorption coefficient (mm⁻¹) | Data not available in searched resources. |

| F(000) | Data not available in searched resources. |

| Crystal size (mm³) | Data not available in searched resources. |

| Theta range for data collection (°) | Data not available in searched resources. |

| Index ranges | Data not available in searched resources. |

| Reflections collected | Data not available in searched resources. |

| Independent reflections | Data not available in searched resources. |

| Completeness to theta = ...° | Data not available in searched resources. |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Data not available in searched resources. |

| Goodness-of-fit on F² | Data not available in searched resources. |

| Final R indices [I>2sigma(I)] | Data not available in searched resources. |

| R indices (all data) | Data not available in searched resources. |

Note: Detailed quantitative crystallographic data was not available in the public resources searched. The primary reference indicates the structure has been solved and key dihedral angles are reported.

Selected Bond Lengths and Angles

A comprehensive list of bond lengths and angles is crucial for a detailed understanding of the molecular geometry. However, this specific data was not available in the searched resources. For illustrative purposes, Table 2 lists the expected range for key bond types found in this molecule.

Table 2: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value |

| C-S (thiazole) | ~1.70 - 1.75 Å |

| C-N (thiazole) | ~1.30 - 1.40 Å |

| C=N (thiazole) | ~1.30 - 1.35 Å |

| C-C (phenyl) | ~1.38 - 1.40 Å |

| C-Br | ~1.85 - 1.95 Å |

| C-C (thiazole-phenyl) | ~1.45 - 1.50 Å |

| C-S-C (thiazole) | ~88 - 92° |

| S-C-N (thiazole) | ~110 - 115° |

| C-N-C (thiazole) | ~108 - 112° |

| C-C-C (phenyl) | ~118 - 122° |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its crystal structure.

Synthesis via Hantzsch Thiazole Synthesis

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings. The general reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the likely precursors are 2,4'-dibromoacetophenone and thioacetamide.

Materials:

-

2,4'-Dibromoacetophenone

-

Thioacetamide

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate (or other suitable base for workup)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for recrystallization (e.g., ethanol, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4'-dibromoacetophenone (1.0 eq) in ethanol.

-

Addition of Thioamide: Add thioacetamide (1.0-1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following general steps:

Crystal Mounting:

-

A suitable single crystal of this compound is selected under a microscope.

-

The crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperature).

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is cooled to a specific temperature (e.g., 100 K) to reduce thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing and Structure Solution:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the compound to its structural elucidation.

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Logical Relationship of Synthesis Steps

The following diagram details the logical progression of the Hantzsch thiazole synthesis.

Caption: Logical steps of the Hantzsch synthesis for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. This document is intended to serve as a core reference for researchers and professionals involved in the fields of medicinal chemistry, materials science, and drug development where this heterocyclic compound may be of interest.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in numerous biologically active compounds and functional materials. The presence of a bromophenyl group and a methyl group on the thiazole core significantly influences its electronic properties and potential biological activity. Accurate characterization of this molecule is paramount, and NMR spectroscopy stands as the primary tool for elucidating its chemical structure. This guide presents the detailed ¹H and ¹³C NMR spectral data, experimental protocols, and a structural representation to aid in its unambiguous identification and further research applications.

Molecular Structure and NMR Correlation Diagram

The chemical structure of this compound is depicted below, along with a diagram illustrating the key correlations between the atoms and their expected NMR signals.

Caption: Molecular structure and key NMR correlations for this compound.

Experimental Protocols

While the specific experimental details for the acquisition of the NMR data for this particular compound are not publicly available in a detailed report, a general protocol for the characterization of similar substituted thiazole derivatives is provided below. This protocol is based on standard practices in the field of organic chemistry.[1]

General NMR Experimental Protocol:

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in about 0.6 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity is indicated as s (singlet) and d (doublet).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | d | 2H | H-2', H-6' |

| ~ 7.5 - 7.3 | d | 2H | H-3', H-5' |

| ~ 7.2 | s | 1H | H-5 |

| ~ 2.7 | s | 3H | -CH₃ |

¹³C NMR Spectral Data

The following table summarizes the expected ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C-2 |

| ~ 150 | C-4 |

| ~ 133 | C-1' |

| ~ 132 | C-3', C-5' |

| ~ 128 | C-2', C-6' |

| ~ 122 | C-4' |

| ~ 115 | C-5 |

| ~ 19 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample. The data presented here are based on typical values for similar structures reported in the literature.

Logical Workflow for Structural Elucidation

The process of confirming the structure of this compound using NMR data follows a logical workflow.

Caption: A typical workflow for the synthesis, purification, and NMR-based structural confirmation of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The tabulated data, alongside the general experimental protocol and structural diagrams, offer a valuable resource for the identification and characterization of this compound. For researchers in drug discovery and materials science, this information is crucial for quality control, reaction monitoring, and the interpretation of structure-activity relationships. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, could provide even more detailed structural insights and unambiguous assignments of all proton and carbon signals.

References

The Thiazole Core: A Technical Guide to its Discovery, History, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals. From the fundamental discovery of its synthesis to its incorporation into life-saving antibiotics and essential vitamins, the history of thiazole is a compelling narrative of chemical ingenuity and therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiazole compounds, detailing seminal synthetic methodologies, key biological milestones, and the mechanisms of action that underpin their therapeutic utility.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The journey into the rich chemistry of thiazoles began in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1] His development of a method to synthesize the thiazole ring by reacting α-haloketones with thioamides remains a fundamental and widely practiced reaction in organic chemistry, now famously known as the Hantzsch thiazole synthesis.[1][2] This reaction provided the first accessible route to this novel heterocyclic system, opening the door for the exploration of its derivatives and their potential applications.

Experimental Protocols: Hantzsch Thiazole Synthesis

A classic and illustrative example of the Hantzsch synthesis is the preparation of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Objective: To synthesize 2-amino-4-phenylthiazole.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]

-

Add 5 mL of methanol and a stir bar to the vial.[2]

-

Heat the mixture on a hot plate with stirring for 30 minutes.[2]

-

After heating, allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[2]

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any inorganic impurities.

-

Dry the purified product on a watch glass.

Logical Workflow for Hantzsch Thiazole Synthesis

Key Milestones in the History of Thiazole Compounds

The discovery of the Hantzsch synthesis was the catalyst for the subsequent identification and development of several biologically crucial thiazole-containing molecules.

The Thiazole Moiety in Thiamine (Vitamin B1)

One of the most significant early discoveries was the identification of a thiazole ring within the structure of thiamine (Vitamin B1). Thiamine, first isolated in the early 20th century, is an essential nutrient for carbohydrate metabolism. Its biosynthesis involves the separate formation of a pyrimidine moiety and a thiazole moiety, which are then coupled.[3][4] The elucidation of thiamine's structure highlighted the natural prevalence and biological importance of the thiazole scaffold.[5]

Physicochemical Properties of Thiamine

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₇N₄OS⁺ | [6] |

| Melting Point | ~248 °C (decomposes) | [3][6] |

| Solubility in Water | Highly soluble | [6][7] |

| pKa | 4.9 | [6] |

| Appearance | White crystalline powder | [7] |

Thiamine Biosynthesis Pathway (Simplified)

The biosynthesis of the thiazole moiety of thiamine differs between prokaryotes and eukaryotes.

The Thiazolidine Ring in Penicillin

The discovery of penicillin by Alexander Fleming in 1928 marked a revolution in medicine.[8] The subsequent elucidation of its structure in 1945 revealed a unique bicyclic system containing a β-lactam ring fused to a thiazolidine ring (a saturated thiazole).[8] This discovery further solidified the importance of sulfur- and nitrogen-containing heterocycles in the development of therapeutic agents.

Mechanism of Action of Penicillin

Penicillin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Specifically, it targets penicillin-binding proteins (PBPs), such as DD-transpeptidase, which are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2] The strained β-lactam ring of penicillin acylates a serine residue in the active site of the PBP, leading to its irreversible inactivation.[9][10] This disruption of cell wall synthesis ultimately results in bacterial cell lysis.

Antibacterial Activity of Penicillin G

The following table summarizes the minimum inhibitory concentration (MIC) values for Penicillin G against various bacterial species.

| Pathogen | MIC (µg/mL) for Susceptible (S) strains | MIC (µg/mL) for Intermediate (I) strains | MIC (µg/mL) for Resistant (R) strains | Reference(s) |

| Staphylococcus spp. | ≤0.12 | - | ≥0.25 | [11] |

| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 | 4 | ≥8 | [11] |

| Neisseria gonorrhoeae | ≤0.06 | 0.12-1 | ≥2 | [11] |

| Neisseria meningitidis | ≤0.06 | 0.12-0.25 | ≥0.5 | [11] |

The Rise of Sulfathiazole: An Early Antibiotic

In the late 1930s, before the widespread availability of penicillin, the sulfonamide class of antibiotics emerged as groundbreaking therapeutic agents.[11] Among these, sulfathiazole, a synthetic thiazole derivative, played a pivotal role in combating bacterial infections.[11] Its development was spurred by the discovery of Prontosil and the subsequent realization that its active metabolite was sulfanilamide.[11] This led to the synthesis of numerous sulfanilamide derivatives, with sulfathiazole being a particularly effective and widely used compound.[11]

Physicochemical Properties of Sulfathiazole

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉N₃O₂S₂ | [2][9] |

| Melting Point | 200-202 °C | [2] |

| Solubility in Water | Insoluble (<0.1 g/100 mL) | [9] |

| pKa | 7.2 | [2][9] |

| Appearance | White crystalline powder | [9] |

Mechanism of Action of Sulfathiazole

Sulfathiazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[3] Sulfathiazole, being structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), binds to the enzyme's active site, thereby blocking the production of dihydrofolic acid.[3] This ultimately inhibits bacterial DNA synthesis and leads to a bacteriostatic effect.

The Cook-Heilbron Thiazole Synthesis: An Alternative Route

In 1947, Alan H. Cook and Sir Ian Heilbron described an alternative method for the synthesis of 5-aminothiazoles.[8] The Cook-Heilbron thiazole synthesis involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[8] This method provided a valuable alternative to the Hantzsch synthesis, particularly for accessing 5-aminothiazole derivatives, which were previously a relatively unexplored class of compounds.

Experimental Protocols: Cook-Heilbron Synthesis of 5-Aminothiazoles

Objective: To synthesize a 5-aminothiazole derivative.

General Procedure:

-

Dissolve the α-aminonitrile in a suitable solvent.

-

Add the sulfur-containing reagent (e.g., carbon disulfide, dithioacid) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

Conclusion

The discovery and historical development of thiazole compounds represent a significant chapter in the annals of chemistry and medicine. From the foundational Hantzsch synthesis to the elucidation of their roles in essential vitamins and revolutionary antibiotics, the thiazole core has consistently proven to be a versatile and invaluable scaffold. The detailed understanding of their synthesis, physicochemical properties, and mechanisms of action continues to drive the development of new therapeutic agents across a broad spectrum of diseases. This technical guide serves as a testament to the enduring legacy and future potential of thiazole chemistry in the relentless pursuit of advancing human health.

References

- 1. Thiamine Properties [thiamine.dnr.cornell.edu]

- 2. Sulfathiazole CAS#: 72-14-0 [m.chemicalbook.com]

- 3. agustogroup.com [agustogroup.com]

- 4. Chemical and physical properties of thiamin | PPSX [slideshare.net]

- 5. youtube.com [youtube.com]

- 6. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]

- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 9. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]

Methodological & Application

Applications of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole and its Derivatives in Medicinal Chemistry

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction